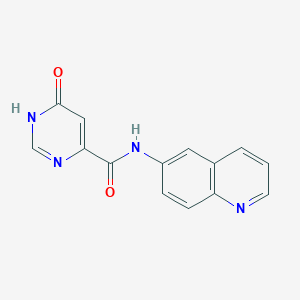

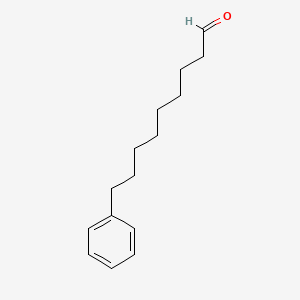

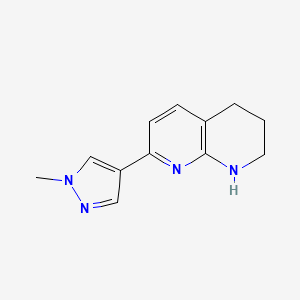

![molecular formula C14H10N2OS B2489651 (3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone CAS No. 52505-48-3](/img/structure/B2489651.png)

(3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone” is a derivative of thienopyridine . Thienopyridines are a class of compounds that have been found to display various types of biological activity . They are used as starting compounds for obtaining new conjugated and fused systems .

Synthesis Analysis

The synthesis of this compound involves a cascade deacylation/alkylation reaction of 3-aminothieno[2,3-b]pyridine ketones . An alternative approach to the synthesis of these compounds involves the alkylation of 3-aminothienopyridines unsubstituted at position 2 with diols . The resulting amino ketones were reacted with ethylene glycol under acid catalysis conditions .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thieno[2,3-b]pyridin-2-yl group and a phenyl group attached to a methanone group . The structure is further characterized by the presence of an amino group at the 3-position of the thieno[2,3-b]pyridin-2-yl group .Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by intramolecular heterocyclization reactions . The reaction outcome depends on the nature of the substituent in position 2 . In the course of studying the thermal decomposition of 3-azido-2-benzoylthieno[2,3-b]pyridines, it was found that the reaction leads to the formation of isoxazole .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

This compound has been used in the synthesis of various heterocyclic compounds. For instance, it has been used in the synthesis of 4-(3-aminothieno-[2,3-b]pyridin-2-yl)coumarins . These compounds have been obtained by a subsequent intramolecular condensation of the methylene and cyano groups .

Anticancer Applications

The compound has shown promising anticancer properties . This is due to its ability to interact with various biological targets, making it a potential candidate for the development of new anticancer drugs .

Antioxidant Applications

The compound has also demonstrated antioxidant properties . This makes it a potential candidate for the development of new antioxidant drugs, which can be used to combat oxidative stress-related diseases .

Antihypertensive Applications

The compound has shown antihypertensive properties . This means it could potentially be used in the treatment of high blood pressure .

Antiviral Applications

The compound has demonstrated antiviral properties . This makes it a potential candidate for the development of new antiviral drugs .

Antidiabetic Applications

The compound has shown antidiabetic properties . This suggests it could potentially be used in the treatment of diabetes .

Anti-inflammatory Applications

The compound has demonstrated anti-inflammatory properties . This makes it a potential candidate for the development of new anti-inflammatory drugs .

Antibacterial Applications

The compound has shown antibacterial properties . This suggests it could potentially be used in the treatment of bacterial infections .

Zukünftige Richtungen

The future directions for the study of this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its safety and hazards. Additionally, given the biological activity displayed by thienopyridines and their derivatives , this compound could be studied for potential therapeutic applications.

Eigenschaften

IUPAC Name |

(3-aminothieno[2,3-b]pyridin-2-yl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2OS/c15-11-10-7-4-8-16-14(10)18-13(11)12(17)9-5-2-1-3-6-9/h1-8H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDUSXVCJNPSFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

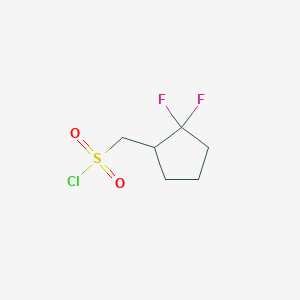

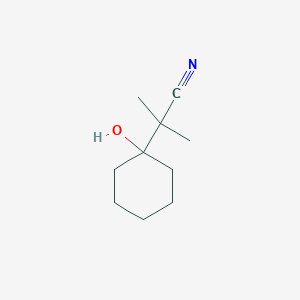

![N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2489568.png)

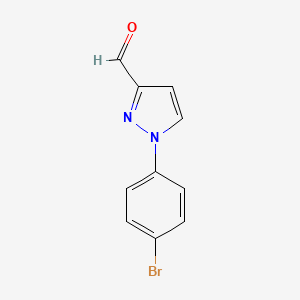

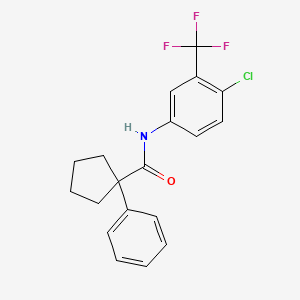

![Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate](/img/structure/B2489569.png)

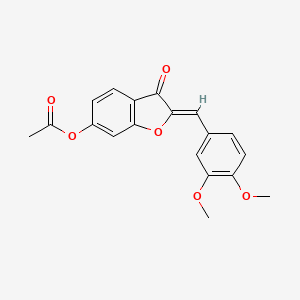

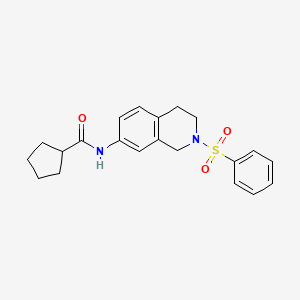

![3-((pyridin-2-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2489571.png)

![(Z)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2489576.png)